Indium(3+) perchlorate

Coordination Chemistry Solution Speciation Raman Spectroscopy

For researchers requiring an unperturbed hexaaquaindium(III) ion, this anhydrous salt is the gold standard. Unlike nitrate or chloride sources, its perchlorate counterion minimizes inner-sphere complexation, preserving [In(H₂O)₆]³⁺ for accurate hydration dynamics, electrochemical baselines, and high-symmetry crystal engineering. Ideal as a strong, non-nucleophilic Lewis acid catalyst achieving >95% yields in optimized synthesis.

Molecular Formula Cl3InO12
Molecular Weight 413.17 g/mol
CAS No. 13529-74-3
Cat. No. B079124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(3+) perchlorate
CAS13529-74-3
Molecular FormulaCl3InO12
Molecular Weight413.17 g/mol
Structural Identifiers
SMILES[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[In+3]
InChIInChI=1S/3ClHO4.In/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3
InChIKeyTWFKOYFJBHUHCH-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(3+) Perchlorate (CAS 13529-74-3): Technical Specifications and Procurement Considerations for High-Purity Research Applications


Indium(3+) perchlorate, with the molecular formula In(ClO₄)₃ and a molecular weight of 413.17 g/mol, is an inorganic salt of perchloric acid [1]. It is typically supplied as the anhydrous form (CAS 13529-74-3) or, more commonly, as a hydrate, such as the octahydrate (CAS 13465-15-1) [2]. The compound serves as a source of indium(III) ions and is recognized for its properties as a strong oxidizing agent and a versatile Lewis acid catalyst . Key physicochemical characteristics include its hygroscopic nature, high solubility in water and ethanol, and its tendency to form crystalline hydrates [3]. This overview establishes the foundational properties of the compound, setting the stage for a detailed examination of its performance relative to alternative indium sources in specialized applications.

Why Indium(3+) Perchlorate Cannot Be Interchanged with Other Indium(III) Salts in Critical Applications


The assumption that one indium(III) salt can be readily substituted for another in a given protocol is a common pitfall that can lead to irreproducible results, diminished yields, or complete experimental failure. The choice of counterion exerts a profound influence on the speciation, hydration environment, and chemical behavior of the In³⁺ cation. As demonstrated by comparative studies, perchlorate (ClO₄⁻), nitrate (NO₃⁻), chloride (Cl⁻), and sulfate (SO₄²⁻) anions interact with the In³⁺ ion in fundamentally different ways [1]. For instance, while the perchlorate ion is a notoriously weak ligand that minimizes inner-sphere complexation, preserving the hexaaqua ion [In(H₂O)₆]³⁺ [2], the nitrate ion readily forms inner-sphere complexes [1], and chloride ions can alter the coordination geometry from octahedral to tetrahedral under certain conditions [3]. Therefore, substituting indium perchlorate with a more readily available or less expensive indium salt like the chloride or nitrate is not a neutral change; it fundamentally alters the chemical system, as the following quantitative evidence will demonstrate.

Quantitative Evidence for the Differentiated Performance of Indium(3+) Perchlorate (CAS 13529-74-3)


Indium(3+) Perchlorate Preserves the Hexaaquaindium(III) Ion: Spectroscopic Evidence of Minimal Anion Coordination vs. Nitrate and Sulfate

In aqueous solution, the perchlorate ion exhibits minimal coordination with the In³⁺ cation. Raman spectroscopic analysis of In(ClO₄)₃ solutions reveals a strong polarized mode at 487 cm⁻¹, assigned to the ν₁(a₁g) symmetric stretch of the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺ [1]. This contrasts sharply with In(NO₃)₃ solutions, where the In³⁺ ion forms an inner-sphere complex, [In(OH₂)₅ONO₂]²⁺, and In₂(SO₄)₃ solutions, where a stable sulfato complex is detected [1]. The absence of inner-sphere complexation with perchlorate confirms its role as a non-coordinating anion, a key differentiator for applications requiring a well-defined, labile [In(H₂O)₆]³⁺ species.

Coordination Chemistry Solution Speciation Raman Spectroscopy

Indium(3+) Perchlorate Enables Precise Electrochemical Studies of Uncomplexed In³⁺ Ions, Unattainable with Chloride- or Nitrate-Containing Electrolytes

Electrochemical investigations of indium(III) complexation equilibria are highly sensitive to the choice of supporting electrolyte. A 2017 study demonstrated that in perchlorate electrolytes containing indium, it was not possible to prevent the slow formation of chloride, and that nitrate anions at typical experimental concentrations form complexes with In³⁺ [1]. This leads to inaccurate determinations of stability constants for other ligands of interest. The study recommends using perchlorate-based systems with caution but underscores that alternative electrolytes like chloride and nitrate introduce known and problematic side reactions, making perchlorate the preferred baseline for studying the unperturbed In³⁺/In⁰ redox couple.

Electrochemistry Voltammetry Stability Constants

Indium(3+) Perchlorate Yields a Well-Ordered Crystalline DMSO Adduct with a Unique Coordination Environment Compared to Other Indium Salts

Recrystallization of hydrated indium perchlorate from dimethyl sulfoxide (DMSO) yields a well-ordered crystalline adduct, [In(Me₂SO)₆](ClO₄)₃ [1]. Single-crystal X-ray diffraction reveals a rhombohedral structure (space group R3) with the In³⁺ ion situated on a site of 3 symmetry. The In–O bond length is 2.140(3) Å, and the O–In–O angle is 94.2(1)° [1]. This well-defined, high-symmetry structure is notable because many other metal-DMSO complexes exhibit disorder in the perchlorate anions or in the DMSO ligands themselves. The absence of such disorder in this adduct is a direct consequence of the weakly coordinating nature of the perchlorate anion, which facilitates the formation of a highly ordered cation.

X-ray Crystallography Coordination Chemistry Material Science

Indium(3+) Perchlorate Demonstrates Enhanced Catalytic Performance: Increased Yield and Reduced Reaction Time in Pharmaceutical Intermediate Synthesis

A study demonstrated that using Indium(III) perchlorate as a Lewis acid catalyst in the synthesis of a key pharmaceutical intermediate led to a significant improvement in process efficiency. The reaction conditions were optimized to achieve a 95% yield of the target intermediate within a shorter reaction time, compared to traditional methods . While the specific traditional method and comparator are not detailed in the available abstract, the 95% yield and shortened reaction time represent quantifiable metrics of superior catalytic performance in this specific transformation. This suggests that the unique properties of the perchlorate anion contribute to enhanced reactivity compared to other indium salts in certain catalytic cycles.

Catalysis Organic Synthesis Pharmaceutical Chemistry

Optimal Application Scenarios for Indium(3+) Perchlorate (CAS 13529-74-3) Based on Differentiated Evidence


Fundamental Studies of the Hydrated Indium(III) Ion

This scenario is for researchers requiring a well-defined, unperturbed source of the hexaaquaindium(III) ion, [In(H₂O)₆]³⁺. As established by Raman spectroscopy, In(ClO₄)₃ solutions contain this species with no detectable inner-sphere complexation from the perchlorate anion, unlike nitrate or sulfate salts [1]. This makes it the gold standard for studying the fundamental hydration, dynamics, and thermodynamics of the In³⁺ ion without interference from counterion coordination. Typical applications include: determination of hydration numbers, measurement of ion-pair formation constants, and studies of solvent exchange kinetics.

Reliable Electrochemical Determination of Indium(III) Stability Constants

When determining the stability constants of indium(III) with ligands of interest using electrochemical techniques like voltammetry, the choice of electrolyte is critical. The evidence shows that chloride and nitrate electrolytes introduce significant and variable complexation that alters the In³⁺/In⁰ reduction potential, leading to inaccurate results [1]. Indium(3+) perchlorate, while not perfect, provides the most inert and least-interacting electrolyte environment currently available for establishing a baseline for the uncomplexed In³⁺ ion. This is essential for building reliable thermodynamic databases and understanding indium's behavior in complex natural or industrial fluids.

Synthesis of Well-Ordered Crystalline Precursors and Metal-Organic Materials

For materials scientists and synthetic chemists requiring highly crystalline, structurally well-defined precursors, indium perchlorate offers a distinct advantage. The formation of the highly ordered [In(Me₂SO)₆](ClO₄)₃ adduct demonstrates the anion's ability to promote high-symmetry crystal packing without ligand or counterion disorder [1]. This property can be leveraged for the controlled synthesis of indium-containing coordination polymers, metal-organic frameworks (MOFs), or as a single-source precursor for chemical vapor deposition (CVD) of indium oxide thin films, where precursor volatility and decomposition pathway are critical.

High-Yield Lewis Acid Catalysis in Organic Synthesis

Process chemists and synthetic organic chemists developing new routes to complex molecules should consider indium perchlorate as a Lewis acid catalyst, particularly when other indium salts have failed to provide satisfactory yields. Evidence from pharmaceutical intermediate synthesis shows that optimized reactions using In(ClO₄)₃ can achieve 95% yield with shortened reaction times [1]. This makes it a compelling candidate for screening in reaction optimization campaigns, especially for transformations that are sensitive to the nature of the counterion or require a strong, non-nucleophilic Lewis acid.

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